1-(Indolin-6-yl)ethanone

Description

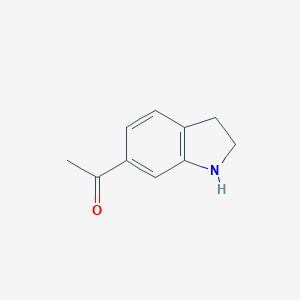

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dihydro-1H-indol-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLQKFTXVNWKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201288184 | |

| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147265-76-7 | |

| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147265-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201288184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dihydro-1H-indol-6-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Indolin 6 Yl Ethanone and Its Derivatives

Retrosynthetic Analysis of the 1-(Indolin-6-yl)ethanone Scaffold

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, this compound, into simpler, readily available precursors. Three primary disconnection strategies can be envisioned for this scaffold.

Strategy 1: C-C Bond Disconnection (Friedel-Crafts Approach) The most straightforward disconnection involves breaking the bond between the indoline (B122111) ring and the acetyl group. This C(sp²)–C(sp²) bond cleavage points to a Friedel-Crafts acylation reaction. The synthons generated are a 6-indolinyl anion equivalent and an acetyl cation (CH₃CO⁺) equivalent, such as acetyl chloride or acetic anhydride (B1165640). This suggests a direct acylation of indoline as a potential synthetic step.

Strategy 2: Indole (B1671886) Reduction Approach An alternative and highly practical disconnection involves the conceptual oxidation of the indoline to its corresponding indole derivative. This leads to the key intermediate, 6-acetyl-1H-indole. This strategy is advantageous because the chemistry of indoles is often more extensively studied and regioselectivity can be easier to control. The synthesis then comprises two main stages: the formation of 6-acetyl-1H-indole, followed by the selective reduction of the pyrrole (B145914) ring to yield the target indoline.

Strategy 3: Indoline Ring Formation Approach A more fundamental disconnection involves the formation of the indoline ring itself from an acyclic precursor. This would typically involve an intramolecular cyclization. For a 6-substituted indoline, the logical precursor would be a suitably functionalized N-protected 2-chloro- or 2-bromo-4-acetylphenethylamine derivative, which could undergo an intramolecular amination (e.g., a Heck or Buchwald-Hartwig type reaction) to form the five-membered heterocyclic ring.

These distinct retrosynthetic pathways map out the main avenues for the synthesis of this compound, each with its own set of advantages and challenges.

Direct Synthetic Routes to this compound

Direct routes focus on introducing the acetyl group onto a pre-existing indoline ring. These methods can be challenging due to the reactivity and directing effects of the indoline nitrogen.

The direct Friedel-Crafts acylation of unsubstituted indoline is complicated. The nitrogen atom is a powerful activating group, but it can also coordinate with the Lewis acid catalyst, deactivating the ring or leading to undesired side reactions. Furthermore, electrophilic substitution on the indoline ring can occur at multiple positions, leading to mixtures of products.

To overcome these challenges, the nitrogen atom is often protected with an electron-withdrawing group, such as an acetyl or tosyl group. This N-acylation deactivates the nitrogen, reduces its Lewis basicity, and directs electrophilic substitution primarily to the benzene (B151609) ring, with a preference for the para-position (C-6).

A plausible, though not widely documented, direct synthesis involves:

N-Acetylation of Indoline: Protection of the indoline nitrogen with acetyl chloride or acetic anhydride to form 1-acetylindoline (B31821).

Friedel-Crafts Acylation: Reaction of 1-acetylindoline with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid (e.g., AlCl₃). This is expected to yield 1,6-diacetylindoline.

Selective N-Deacetylation: Removal of the N-acetyl group under basic conditions to yield this compound.

The regioselectivity of the Friedel-Crafts acylation on N-acetylindole has been shown to favor the C-6 and C-2 positions, suggesting this could be a viable, if complex, route. researchgate.net

An alternative direct approach involves starting with an indoline that is already functionalized at the C-6 position with a group that can be readily converted into an acetyl group. 6-Bromoindoline (B1282224) is a key intermediate for this strategy.

The conversion can be achieved through modern cross-coupling reactions. For instance, a Stille coupling reaction between 6-bromoindoline (or its N-protected derivative) and an organotin reagent like tributyl(1-ethoxyvinyl)tin provides an enol ether intermediate. Subsequent acidic hydrolysis of the enol ether furnishes the desired ketone, this compound.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Stille Coupling | 6-Bromoindoline, Tributyl(1-ethoxyvinyl)tin, Pd catalyst (e.g., Pd(PPh₃)₄), Toluene, Reflux | 6-(1-Ethoxyvinyl)indoline |

| 2 | Hydrolysis | Dilute aqueous acid (e.g., HCl) | This compound |

This multi-step "direct" functionalization avoids the challenges of regioselectivity in Friedel-Crafts reactions on the indoline core itself but requires the preparation of a specific C-6 functionalized precursor.

Indirect Synthetic Pathways via Precursor Modification

Indirect pathways are often the most efficient and high-yielding methods for preparing this compound. These routes typically involve the synthesis and subsequent modification of an indole precursor.

The synthesis of specifically substituted indolines, which can then be elaborated to the target molecule, is a cornerstone of indirect methods. As mentioned previously, 6-bromoindoline is a versatile intermediate. It can be synthesized by the reduction of commercially available 6-bromoindole (B116670). This reduction must be performed carefully to avoid hydrodebromination (removal of the bromine atom).

Common methods for the reduction of 6-bromoindole to 6-bromoindoline include the use of sodium cyanoborohydride (NaBH₃CN) in acetic acid or catalytic hydrogenation under controlled conditions. mdpi.com

The most practical and widely applicable synthesis of this compound proceeds via the synthesis of 6-acetyl-1H-indole, followed by its selective reduction.

Synthesis of 6-Acetyl-1H-indole:

Direct Friedel-Crafts acylation of indole occurs preferentially at the electron-rich C-3 position. nih.govresearchgate.netrsc.org Therefore, to achieve acylation at the C-6 position, alternative strategies are required:

Acylation of N-Protected Indole: Protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) or acetyl (CH₃CO) deactivates the pyrrole ring towards electrophilic attack. Subsequent Friedel-Crafts acylation then occurs on the benzene ring, often favoring the C-6 position. The protecting group can then be removed.

Cross-Coupling from 6-Bromoindole: This is a highly reliable method. Commercially available 6-bromoindole can be subjected to a palladium-catalyzed Stille coupling with an acetyl equivalent as described in section 2.2.2. sigmaaldrich.com A patent describes a Friedel-Crafts reaction on 6-bromoindole as a starting point for more complex derivatives. google.com

Selective Reduction of 6-Acetyl-1H-indole:

The final step is the selective reduction of the C2=C3 double bond of the indole ring in 6-acetyl-1H-indole without reducing the carbonyl of the acetyl group. Catalytic hydrogenation is the method of choice for this transformation. The reaction requires careful selection of the catalyst, solvent, and reaction conditions to ensure high chemoselectivity.

Several catalytic systems have been reported for the selective hydrogenation of substituted indoles to indolines. rhhz.netnih.gov

| Catalyst | Reducing Agent | Solvent | Conditions | Outcome |

| Pt/C | H₂ (gas) | Water, p-TsOH | Room Temperature, Atmospheric Pressure | Effective for various substituted indoles, yielding indolines in high yields. nih.gov |

| Pd/C | H₂ (gas) | Water, H₃PO₄ | 313 K, Atmospheric Pressure | High conversion and selectivity for the hydrogenation of unprotected indole to indoline. rhhz.net |

| Rhodium-PhTRAP complex | H₂ (gas) | Organic Solvent | Mild Conditions | Used for asymmetric hydrogenation of N-acetylindoles to chiral indolines. researchgate.net |

For the synthesis of this compound, hydrogenation of 6-acetyl-1H-indole over a palladium or platinum catalyst under acidic conditions is expected to provide the target compound in good yield, as the acetyl group is generally stable under these hydrogenation conditions.

Green Chemistry Approaches in this compound Synthesis

Green chemistry offers a framework for developing more environmentally benign synthetic pathways. For the synthesis of this compound and its analogs, key green strategies include the use of solvent-free reaction conditions and the development of novel catalytic methodologies. These approaches not only reduce the environmental impact but can also lead to improved reaction efficiency and yield.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it mitigates air pollution and reduces health and safety risks. For the synthesis of indole and indoline derivatives, several solvent-free methods have been explored, which are applicable to the preparation of this compound.

One prominent solvent-free technique is mechanochemistry , where mechanical force, such as grinding or milling, is used to initiate chemical reactions. This method has been successfully employed for Fischer indolization to produce indoles and indolines. By using solid-state reagents and a catalytic amount of a solid acid like oxalic acid with dimethylurea, the need for a solvent is completely avoided. This approach is noted for its versatility and environmental friendliness.

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions is another powerful green technique. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. For instance, the synthesis of bis(indolyl)methanes has been achieved in excellent yields by reacting indoles with carbonyl compounds in the presence of a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) under solvent-free conditions researchgate.net. Similarly, nano-TiO2 has been used as a catalyst for the reaction of indole with benzaldehyde (B42025) under solvent-free conditions at 80 °C, achieving a 95% yield in just 3 minutes nih.gov. These examples highlight the potential of applying microwave-assisted, solvent-free conditions to the Friedel-Crafts acylation of indoline to produce this compound.

The use of deep eutectic solvents (DES) also presents a greener alternative to traditional volatile organic solvents. A deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl2]3) has been effectively used as both a catalyst and a solvent for the Friedel-Crafts acylation of various aromatic compounds, including indoles rsc.org. This system allows for high yields under microwave irradiation with short reaction times and can be reused multiple times without a significant loss in activity, making it a sustainable choice for industrial applications rsc.org.

The development of highly efficient and selective catalysts is a key aspect of green synthesis. In the context of this compound, catalytic Friedel-Crafts acylation is the most direct synthetic route.

Organocatalysis , the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. Organocatalysts are often metal-free, less toxic, and more stable compared to many traditional metal-based catalysts. For Friedel-Crafts type reactions on indoles, N-heterocyclic iod(az)olium salts have been utilized as halogen-bonding organocatalysts rsc.org. These catalysts have been shown to promote the reaction between indoles and aldehydes in water, a green solvent, leading to good to high yields of bis-indolyl methanes rsc.org. While this specific example involves aldehydes, the principle of using organocatalysts to activate substrates for electrophilic aromatic substitution is applicable to the acylation of indoline.

Beyond organocatalysis, other catalytic systems are being developed in line with green chemistry principles. Metal triflates, such as yttrium triflate (Y(OTf)3), in combination with ionic liquids like [BMI]BF4, have been shown to be a highly effective catalytic system for the regioselective 3-acylation of indoles using acid anhydrides under microwave irradiation nih.gov. This method is fast, efficient, and the catalyst can be recycled, which aligns with the principles of green chemistry nih.gov. Rhodium-catalyzed C(sp2)–H acylation of indolines using anhydrides as the carbonyl source has also been reported, providing good yields of 7-acylated indolines acs.org. This direct C-H functionalization approach avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and waste.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency and yield of synthetic methods for producing this compound and its derivatives can vary significantly depending on the chosen methodology. A comparative analysis of traditional versus green approaches often highlights the advantages of the latter in terms of both yield and sustainability.

Traditional Friedel-Crafts acylation reactions often require more than stoichiometric amounts of Lewis acids, which can lead to significant waste streams during workup. In contrast, catalytic methods, particularly those developed under the umbrella of green chemistry, aim to use only small, recyclable amounts of catalysts.

For example, the rhodium-catalyzed acylation of N-acetylindoline with various anhydrides has been shown to produce the corresponding 7-acylated products in good yields. The reaction of N-acetylindoline with acetic anhydride and propionic anhydride resulted in good yields of the respective products acs.org. Notably, the acylation with cyclohexanecarboxylic anhydride yielded the α-branched ketone in 79% yield acs.org.

Microwave-assisted synthesis has also demonstrated high efficiencies. For instance, the synthesis of 1-acetyl-1H-indol-3-yl acetate (B1210297) derivatives via microwave-assisted cyclization and decarboxylation was achieved in 34-71% yield in just one minute reading.ac.uk.

The table below provides a comparative overview of yields for the acylation of indoline and indole derivatives using different catalytic systems and conditions, illustrating the potential efficiencies of green chemistry approaches.

| Substrate | Acylating Agent | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Indoline | Acetic Anhydride | [RhCl(CO)2]2 | Good | acs.org |

| Indoline | Propionic Anhydride | [RhCl(CO)2]2 | Good | acs.org |

| Indoline | Cyclohexanecarboxylic Anhydride | [RhCl(CO)2]2 | 79 | acs.org |

| Indole | Propionic Anhydride | [CholineCl][ZnCl2]3 / MW | High | rsc.org |

| Indole | Pivalic Anhydride | [CholineCl][ZnCl2]3 / MW | 79 | rsc.org |

| Indoles | Acid Anhydrides | Y(OTf)3 / [BMI]BF4 / MW | >90 | nih.gov |

| 2-[(Carboxymethyl)amino]benzoic acids | Acetic Anhydride | Microwave | 34-71 | reading.ac.uk |

Spectroscopic Characterization Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Constants

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 1-(Indolin-6-yl)ethanone are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Specific ¹³C NMR chemical shift assignments for this compound are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Full Structural Confirmation

No 2D NMR studies (COSY, HMQC, HMBC) for this compound have been found in the public domain to confirm its full structural assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

A characteristic IR spectrum for this compound, which would identify its key functional groups, is not publicly documented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including fragmentation patterns for this compound, is not available.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition of this compound, has not been found in the literature.

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-Ray Diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, bond lengths, bond angles, and packing of molecules in the crystal lattice.

Despite a thorough search of crystallographic databases and scientific literature, no specific single-crystal X-ray diffraction data for this compound has been found in the public domain. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available. While crystallographic data exists for isomers such as 1-acetylindoline (B31821), this information cannot be extrapolated to define the solid-state structure of this compound due to the different substitution pattern on the indoline (B122111) ring.

Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for assessing the purity and thermal stability of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition patterns and solvent/water content. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, phase transitions, and purity.

Specific experimental data from TGA or DSC studies on this compound are not available in the reviewed scientific literature. Therefore, its melting point, decomposition temperature, and thermal stability profile have not been empirically reported. Without such studies, a definitive assessment of the compound's purity and behavior under thermal stress cannot be provided.

Reactivity and Derivatization of 1 Indolin 6 Yl Ethanone

Electrophilic Aromatic Substitution Reactions on the Indoline (B122111) Ring

The indoline ring system is an activated aromatic ring, susceptible to electrophilic aromatic substitution (SEAr). The reactivity and regioselectivity of these substitutions are governed by the combined electronic effects of the secondary amine within the dihydro-pyrrole moiety and the acetyl group on the benzene (B151609) ring. The nitrogen atom is a powerful activating group, directing incoming electrophiles to the ortho and para positions relative to it (positions 7 and 5). Conversely, the acetyl group is a deactivating, meta-directing group.

In the case of 1-(Indolin-6-yl)ethanone, the directing effects of the two groups are synergistic. The nitrogen atom strongly activates the ring, particularly at position 7 (ortho) and position 5 (para). The acetyl group at position 6 deactivates the ring but directs incoming electrophiles to positions 5 and 7 (meta to the acetyl group). Therefore, electrophilic substitution is strongly favored at the C5 and C7 positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com For instance, bromination of N-protected 6-acetylindoline would be expected to yield primarily 5-bromo and 7-bromo derivatives. The choice of reaction conditions, particularly the Lewis acid catalyst and solvent, can influence the ratio of these isomers.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Expected Major Product(s) |

|---|---|---|

| Bromination | Br⁺ | 1-(5-Bromoindolin-6-yl)ethanone and 1-(7-Bromoindolin-6-yl)ethanone |

| Nitration | NO₂⁺ | 1-(5-Nitroindolin-6-yl)ethanone and 1-(7-Nitroindolin-6-yl)ethanone |

Reactions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone moiety is a key site for a variety of chemical transformations, including nucleophilic additions and redox reactions.

The electrophilic carbon of the carbonyl group readily reacts with a wide range of nucleophiles. These reactions are fundamental for carbon-carbon bond formation and the introduction of new functional groups.

Aldol (B89426) and Claisen-Schmidt Condensations: The ethanone group can participate in base- or acid-catalyzed condensation reactions with aldehydes or ketones. For example, reaction with an aromatic aldehyde (e.g., benzaldehyde) under basic conditions (Claisen-Schmidt condensation) would yield an α,β-unsaturated ketone, a chalcone-like derivative.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base, leads to the formation of a new carbon-carbon double bond.

Wittig Reaction: The carbonyl group can be converted to an alkene through reaction with a phosphorus ylide (Wittig reagent). This allows for the specific introduction of a substituted double bond in place of the carbonyl oxygen.

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) results in the formation of tertiary alcohols after acidic workup.

The oxidation state of the ethanone group can be readily altered.

Reduction to Alcohols: The carbonyl group is easily reduced to a secondary alcohol, 1-(Indolin-6-yl)ethanol, using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: The ketone can be converted into an amine via reductive amination. This involves the initial formation of an imine or enamine with ammonia (B1221849) or a primary/secondary amine, followed by reduction (e.g., with NaBH₃CN or catalytic hydrogenation).

Complete Reduction to Alkane: The carbonyl group can be completely removed and replaced by a methylene group (-CH₂-) to form 6-ethylindoline. Classic methods for this transformation include the Wolff-Kishner (hydrazine and strong base) and Clemmensen (zinc amalgam and concentrated acid) reductions.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). Oxidation of this compound would likely yield 6-indolinyl acetate (B1210297), although migratory aptitude rules must be considered.

Functional Group Interconversions of Acetophenone (B1666503) Moiety

The acetophenone moiety offers several avenues for functional group interconversion beyond direct reactions at the carbonyl. vanderbilt.edudocsity.comorganic-chemistry.org

Alpha-Halogenation: The methyl group adjacent to the carbonyl (the α-position) can be halogenated under acidic or basic conditions. For example, reaction with bromine in acetic acid would yield 2-bromo-1-(indolin-6-yl)ethanone. This α-haloketone is a versatile intermediate for subsequent nucleophilic substitution reactions.

Mannich Reaction: The α-proton of the ketone can participate in Mannich reactions with formaldehyde (B43269) and a secondary amine (like dimethylamine) to yield a β-amino ketone, known as a Mannich base.

Conversion to an Amide (Willgerodt-Kindler Reaction): The acetophenone group can be converted to a phenylacetamide derivative through reaction with sulfur and a secondary amine (e.g., morpholine) in the Willgerodt-Kindler reaction.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Control over selectivity is paramount in the synthesis of complex molecules derived from this compound.

Regioselectivity: As discussed in section 4.1, electrophilic substitution on the indoline ring is highly regioselective, favoring positions 5 and 7. mdpi.com The specific ratio of 5- to 7-substituted products can often be controlled by the choice of reagents and reaction conditions, including temperature and solvent polarity. Steric hindrance can also play a role; bulkier electrophiles may preferentially attack the less hindered C5 position.

Stereoselectivity: Reactions that create a new chiral center require consideration of stereoselectivity. For instance, the reduction of the carbonyl group to a secondary alcohol creates a stereocenter. While simple hydride reagents like NaBH₄ typically yield a racemic mixture, the use of chiral reducing agents (e.g., those derived from boranes with chiral ligands like CBS catalysts) can achieve high levels of enantioselectivity, producing one enantiomer of the alcohol in excess. Similarly, stereoselective additions of nucleophiles to the carbonyl can be achieved using chiral catalysts or auxiliaries.

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.govnih.gov The reactive handles on this compound—the nucleophilic α-carbon of the ketone and the electrophilic carbonyl group—make it a suitable component for various MCRs.

Hantzsch Dihydropyridine (B1217469) Synthesis: The α,β-unsaturated ketone derivative, formed from a Claisen-Schmidt condensation of this compound and an aldehyde, could be a key component in a Hantzsch-type reaction with a β-ketoester and ammonia or ammonium (B1175870) acetate to construct substituted dihydropyridine rings.

Gewald Aminothiophene Synthesis: The ketone can react with an active methylene nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene ring fused or linked to the indoline core. nih.gov

The incorporation of the this compound scaffold into MCRs provides a rapid and efficient route to diverse libraries of complex heterocyclic compounds. researchgate.netmdpi.com

Table 2: Summary of Potential Derivatization Reactions

| Section | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| 4.1 | Electrophilic Bromination | Br₂, FeBr₃ | Bromo-substituted indoline |

| 4.2.1 | Claisen-Schmidt Condensation | Ar-CHO, NaOH | α,β-Unsaturated ketone (Chalcone) |

| 4.2.2 | Carbonyl Reduction | NaBH₄, MeOH | Secondary alcohol |

| 4.2.2 | Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane (Ethylindoline) |

| 4.3 | Alpha-Bromination | Br₂, H⁺ | α-Bromoketone |

Exploration of Novel Reaction Pathways and Catalytic Systems

The quest for more efficient and sustainable synthetic methods has led to the application of cutting-edge catalytic systems in the derivatization of this compound. These approaches, including palladium-catalyzed cross-coupling reactions and directed C-H functionalization, have opened new avenues for creating complex molecular architectures from this readily accessible starting material.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis has revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For this compound, which can be halogenated to introduce a reactive handle, these reactions are particularly valuable for introducing a wide range of substituents onto the aromatic core.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling an organoboron species with an organohalide. While direct examples with this compound are not extensively detailed in the literature, the general applicability to halo-indolines is well-established. A hypothetical Suzuki-Miyaura coupling of a bromo-substituted this compound derivative would proceed as outlined in the table below. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. Modern phosphine (B1218219) ligands, such as SPhos, have shown exceptional activity in such couplings, often allowing for reactions at room temperature and with low catalyst loadings.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| 1-(5-Bromoindolin-6-yl)ethanone | Arylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/Water | 1-(5-Arylindolin-6-yl)ethanone |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of C-N bonds, enabling the synthesis of arylamines. For derivatives of this compound, this methodology allows for the introduction of various primary and secondary amines at a halogenated position. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation. A representative system for the Buchwald-Hartwig amination of a halo-substituted this compound is presented below. The choice of a "large-but-flexible" ligand can be critical, especially when dealing with potentially coordinating heterocyclic substrates.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| 1-(5-Bromoindolin-6-yl)ethanone | Primary or Secondary Amine | Pd2(dba)3 / RuPhos | NaOtBu | Toluene | 1-(5-Aminoindolin-6-yl)ethanone derivative |

Directed C-H Functionalization:

A more recent and highly sought-after strategy in organic synthesis is the direct functionalization of C-H bonds. This approach avoids the need for pre-functionalization (e.g., halogenation), leading to more atom- and step-economical syntheses. For this compound, the acetyl group or the indoline nitrogen can potentially act as directing groups to control the regioselectivity of C-H activation.

While specific literature on the directed C-H functionalization of this compound is still emerging, the principles have been demonstrated on related indole (B1671886) and indoline systems. For instance, rhodium and palladium catalysts are commonly employed for such transformations. The directing group coordinates to the metal center, bringing it in close proximity to a specific C-H bond, which is then cleaved and functionalized. This strategy could enable the selective introduction of aryl, alkyl, or other functional groups at positions ortho to the directing group.

| Substrate | Coupling Partner | Catalyst | Directing Group | Potential Site of Functionalization | Potential Product |

|---|---|---|---|---|---|

| This compound | Aryl Halide | [RhCp*Cl2]2 | Acetyl group | C7-position | 1-(7-Arylindolin-6-yl)ethanone |

The exploration of these novel reaction pathways and catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research will likely focus on expanding the scope of these reactions, developing more sustainable and cost-effective catalysts, and applying these methodologies to the synthesis of novel bioactive molecules and functional materials.

Computational Chemistry and Theoretical Studies

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the different conformations a molecule can adopt and the transitions between them. For a flexible molecule like 1-(Indolin-6-yl)ethanone, which has a rotatable acetyl group, MD simulations could reveal the preferred orientations of this group relative to the indoline (B122111) ring and the energetic barriers for rotation. This information is vital for understanding how the molecule might interact with biological targets. Specific MD simulation studies for this compound are not documented in the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. To build a QSAR model for derivatives of this compound, one would need a dataset of compounds with measured biological activities. Molecular descriptors (physicochemical properties, electronic properties, etc.) would then be calculated and correlated with the activity. There are no published QSAR studies specifically involving this compound in the reviewed literature.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

A typical breakdown of intermolecular contacts from a Hirshfeld analysis is shown in the table below.

| Interaction Type | Contribution (%) |

| H···H | 40 - 60 |

| C···H/H···C | 15 - 25 |

| O···H/H···O | 10 - 20 |

| N···H/H···N | 5 - 15 |

| C···C | 3 - 8 |

Note: This table represents a general distribution for similar organic molecules and is not based on experimental data for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the compound or to help in the assignment of complex spectra. While computational prediction of NMR spectra is a powerful tool, specific predicted data for this compound has not been reported in the literature surveyed.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for examining the reaction mechanisms involved in the synthesis and reactivity of this compound. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction pathways, determining the structures of transition states, and predicting the regioselectivity of chemical transformations.

The formation of this compound typically proceeds through a Friedel-Crafts acylation of the indoline ring. This reaction is a classic example of electrophilic aromatic substitution, where the acyl group is introduced onto the benzene (B151609) portion of the indoline molecule. Computational models can be used to investigate the mechanism of this reaction in a stepwise manner. The process generally involves the formation of a highly reactive acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Theoretical calculations can map out the potential energy surface of the reaction, identifying the key intermediates and transition states. For the acylation of indoline, the position of substitution on the benzene ring is a critical aspect. The nitrogen atom in the indoline ring is an activating group and an ortho-, para-director. However, under the acidic conditions of the Friedel-Crafts reaction, the nitrogen atom is likely to be protonated, becoming a deactivating, meta-directing group. Computational studies can predict the most likely site of acylation by comparing the activation energies for the attack of the acylium ion at the different available positions (C-4, C-5, C-6, and C-7) of the indoline ring.

While specific computational studies on the reaction mechanisms of this compound are not extensively reported in the literature, data from theoretical investigations of similar electrophilic aromatic substitution reactions on substituted aromatic rings can provide valuable insights. The table below presents hypothetical data from a DFT calculation on a model Friedel-Crafts acylation reaction, illustrating the type of information that can be obtained from such studies.

| Position of Acylation | Activation Energy (kcal/mol) | Relative Energy of Sigma Complex (kcal/mol) | Key Bond Distance in Transition State (Å) |

|---|---|---|---|

| C-4 | 22.5 | 15.2 | 2.15 |

| C-5 | 20.1 | 12.8 | 2.10 |

| C-6 | 18.9 | 11.5 | 2.08 |

| C-7 | 23.8 | 16.5 | 2.18 |

This representative data illustrates that the C-6 position has the lowest activation energy and leads to the most stable sigma complex, suggesting it would be the favored site of acylation. The key bond distance in the transition state refers to the forming C-C bond, which is typically elongated compared to a standard single bond.

Further computational investigations could explore the role of the solvent and the specific Lewis acid catalyst used in the reaction, as these factors can significantly influence the reaction pathway and the energy of the transition states. Such detailed theoretical studies are crucial for optimizing reaction conditions and for designing new synthetic routes to this compound and its derivatives.

In Vitro Biological Screening Assays

In vitro studies are fundamental in determining the potential therapeutic applications of new chemical entities. For derivatives of this compound, these assays have revealed significant antimicrobial, anti-inflammatory, cytotoxic, and enzyme-inhibiting properties.

The rise of multidrug-resistant organisms presents a significant global health challenge, driving the search for novel antimicrobial agents. nih.gov Indole (B1671886) derivatives have been identified as a promising class of compounds with the potential to address this issue, demonstrating activity against a range of pathogenic bacteria and fungi. nih.gov

Derivatives based on the indole and indolinone scaffolds have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govnanobioletters.com

Research into a series of 3-alkylidene-2-indolone derivatives identified several compounds with potent antibacterial activity. Notably, compounds designated as 10f , 10g , and 10h demonstrated the highest efficacy, with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Gram-positive strains: Staphylococcus aureus ATCC 6538, S. aureus 4220, and methicillin-resistant S. aureus (MRSA) ATCC 43300. mdpi.com This level of activity is comparable to the positive control drug, gatifloxacin. mdpi.com Another study focused on indole-oxime ether derivatives, where compound 5h was found to be highly potent against susceptible strains of S. aureus (MIC of 1 µg/mL) as well as MRSA and vancomycin-resistant S. aureus (VRSA) strains (MIC of 2-4 µg/mL). nih.gov

Furthermore, a series of aminoguanidyl indole derivatives were synthesized and tested against ESKAPE pathogens (a group of highly virulent and drug-resistant bacteria). nih.gov Compounds 3I-3U , 4O , 4P , and 5P showed strong antibacterial activity with MIC values ranging from 2 to 16 μg/mL against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.gov Specifically, compounds 3O , 3P , 4O , and 4P exhibited excellent activity against clinical isolates of Klebsiella pneumoniae, with MICs ranging from 4 to 8 µg/mL. nih.gov

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 5h | S. aureus (susceptible) | 1 | nih.gov |

| Compound 5h | MRSA | 2-4 | nih.gov |

| Compound 5h | VRSA | 2-4 | nih.gov |

| Compounds 10f, 10g, 10h | S. aureus ATCC 6538 | 0.5 | mdpi.com |

| Compounds 10f, 10g, 10h | S. aureus 4220 | 0.5 | mdpi.com |

| Compounds 10f, 10g, 10h | MRSA ATCC 43300 | 0.5 | mdpi.com |

| Compounds 3I-3U, 4O, 4P, 5P | ESKAPE pathogens | 2-16 | nih.gov |

| Compounds 3O, 3P, 4O, 4P | Klebsiella pneumoniae (clinical isolates) | 4-8 | nih.gov |

The prevalence of severe fungal infections and the rise of antifungal drug resistance have necessitated the development of new antimycotic agents. nih.govnih.gov Indole and indoline derivatives have emerged as promising candidates in this area. nih.gov

In one study, synthesized 1H-indole derivatives were evaluated for their antifungal activity against Aspergillus niger and Candida albicans, showing significant effects. nanobioletters.com Another study designed and prepared novel indole and indoline derivatives that exhibited good antifungal effects against azole-resistant C. albicans. nih.gov Further investigation revealed that a specific derivative, S18 , could inhibit the formation of biofilms and the growth of hyphae in C. albicans, key factors in its pathogenicity. nih.gov

The antifungal potential of 3-alkylidene-2-indolone derivatives has also been explored. Compound 10d from this series was found to have fungicidal activity against Candida albicans CMCC 98001. mdpi.com

| Compound/Derivative Series | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| 1H-Indole derivatives | Aspergillus niger | Significant antifungal activity | nanobioletters.com |

| 1H-Indole derivatives | Candida albicans | Significant antifungal activity | nanobioletters.com |

| Compound S18 | Azole-resistant C. albicans | Inhibited biofilm formation and hyphae growth | nih.gov |

| Compound 10d | Candida albicans CMCC 98001 | Fungicidal activity | mdpi.com |

Indole derivatives are recognized for their potential as anti-inflammatory agents. eurekaselect.comresearchgate.net The mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation. researchgate.net Research has focused on synthesizing novel 1-(1H-indol-1-yl)ethanone derivatives to explore their potential as new NSAIDs. eurekaselect.comresearchgate.net One study synthesized a series of such derivatives and evaluated their anti-inflammatory efficacy, identifying compound D-7 as having the most potent anti-inflammatory and analgesic activity among the tested compounds. eurekaselect.comresearchgate.net

The search for new anticancer drugs is a critical area of medicinal chemistry, and various indolin-2-one and indole derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cells. nih.govfrontiersin.org

A study on novel indolin-2-one based molecules tested their cytotoxic activities against human hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. nih.gov Compound 9 , which features a chlorine substitution, displayed the highest cytotoxicity against both HepG2 (IC₅₀ = 2.53 µM) and MCF-7 (IC₅₀ = 7.54 µM) cells. nih.gov Another chlorine-substituted compound, 20 , also showed a strong inhibitory effect with IC₅₀ values of 3.08 µM and 5.28 µM against HepG2 and MCF-7 cell lines, respectively. nih.gov

In another investigation, a series of indole derivatives were tested against HepG2, MCF-7, and HeLa cancer cell lines. frontiersin.org Compound 1c was identified as the most active, with LC₅₀ values of 0.9 µM for HepG2, 0.55 µM for MCF-7, and 0.50 µM for HeLa cells. frontiersin.org Furthermore, a study of indanone-based thiazolyl hydrazone derivatives found that several compounds showed favorable anticancer activity against colorectal cancer cell lines, with IC₅₀ values ranging from 0.41 to 6.85 µM. nih.gov Specifically, compound ITH-6 demonstrated a potent cytotoxic profile against p53 mutant colorectal cancer cells HT-29 (IC₅₀ = 0.44 µM) and KM 12 (IC₅₀ = 0.41 µM). nih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀/LC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound 9 | HepG2 (Liver) | 2.53 | nih.gov |

| Compound 9 | MCF-7 (Breast) | 7.54 | nih.gov |

| Compound 20 | HepG2 (Liver) | 3.08 | nih.gov |

| Compound 20 | MCF-7 (Breast) | 5.28 | nih.gov |

| Compound 1c | HepG2 (Liver) | 0.9 | frontiersin.org |

| Compound 1c | MCF-7 (Breast) | 0.55 | frontiersin.org |

| Compound 1c | HeLa (Cervical) | 0.50 | frontiersin.org |

| ITH-6 | HT-29 (Colorectal) | 0.44 | nih.gov |

| ITH-6 | KM 12 (Colorectal) | 0.41 | nih.gov |

Cyclooxygenase-2 (COX-2) is a key target for developing anti-inflammatory drugs because it is induced in inflammatory cells, whereas COX-1 is a constitutive enzyme found in normal cells. researchgate.netmdpi.com The therapeutic anti-inflammatory effects of NSAIDs are linked to COX-2 inhibition, while undesirable side effects often arise from COX-1 inhibition. mdpi.com

Several studies have focused on designing indolin-2-one and related derivatives as selective COX-2 inhibitors. A series of oxindole (B195798) derivatives were synthesized and evaluated for their COX-2 inhibitory activity. nih.gov Among them, compounds 4e , 9h , and 9i showed good inhibitory effects, with IC₅₀ values ranging from 2.35 to 3.34 µM. nih.gov

In a study of hybrid pyrazole analogues, several compounds revealed significant selective COX-2 inhibitory activity. nih.gov Compounds 5u , 5s , 5r , and 5t displayed potent and selective COX-2 inhibition, with IC₅₀ values ranging from 1.79 to 9.63 µM and high selectivity index (SI) values. nih.gov For instance, compound 5u had an SI of 74.92, which is comparable to the well-known COX-2 inhibitor celecoxib (SI = 78.06). nih.gov The synthesis of novel 1-(1H-indol-1-yl)ethanone compounds was also undertaken to analyze their effects on the COX-2 enzyme, confirming their potential as COX-2 inhibitors. eurekaselect.comresearchgate.net

| Compound | Enzyme | Activity (IC₅₀ in µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 4e | COX-2 | 3.34 | Not Reported | nih.gov |

| Compound 9h | COX-2 | 2.35 - 3.34 | Not Reported | nih.gov |

| Compound 9i | COX-2 | 2.35 - 3.34 | Not Reported | nih.gov |

| Compound 5u | COX-2 | 1.79 - 9.63 | 74.92 | nih.gov |

| Compound 5s | COX-2 | 1.79 - 9.63 | 72.95 | nih.gov |

| Compound 5r | COX-2 | 1.79 - 9.63 | 64.40 | nih.gov |

| Compound 5t | COX-2 | 1.79 - 9.63 | 22.21 | nih.gov |

| Celecoxib (Reference) | COX-2 | Not Reported | 78.06 | nih.gov |

Antimicrobial Activity Studies

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique frequently employed in drug design to predict the interaction between a small molecule (ligand) and a protein (receptor). chemrevlett.comajol.infonih.gov This method helps in identifying potential biological targets and estimating the binding affinity of the ligand to the target's active site. ajol.info For derivatives of this compound, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes and receptors.

For instance, research into novel 1-(1H-indol-1-yl)ethanone derivatives has utilized molecular docking to analyze their effects on the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. researchgate.neteurekaselect.comconsensus.app Similarly, fragment-based virtual screening followed by molecular docking led to the identification of 1-(1H-indol-1-yl)ethanone derivatives as potent inhibitors of the CREB binding protein (CBP) and its homolog EP300, which are therapeutic targets in cancer. nih.gov These computational approaches allow for the virtual screening of compound libraries to prioritize molecules for synthesis and further biological testing. ajol.info

A detailed analysis of ligand-protein interactions is crucial for understanding the molecular basis of a compound's activity and for optimizing its structure to enhance binding affinity and specificity. nih.gov This analysis typically involves identifying key amino acid residues in the protein's binding pocket that interact with the ligand through various forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. ajol.infonih.gov

In the case of 1-(1H-indol-1-yl)ethanone derivatives designed as CBP/EP300 inhibitors, a co-crystal structure of a lead compound (22e) in complex with the CBP bromodomain provided a clear structural basis for these interactions, guiding further optimization efforts. nih.gov The most potent compound identified in this series, 32h, was found to bind to the CBP bromodomain with a high affinity, reflected by an IC50 value of 0.037 μM. nih.gov

Molecular modeling of other indole-based inhibitors targeting enzymes like NADPH oxidase 2 (NOX2) has suggested that these compounds bind at the NADPH interaction site, thereby blocking the enzyme's function. mdpi.com The analysis of docked poses reveals specific interactions, such as hydrophobic interactions between the inhibitor's indole group and residues like 324Tyr. mdpi.com

| Compound Series | Protein Target | Key Interacting Residues (Example) | Interaction Type | Reference |

|---|---|---|---|---|

| 1-(1H-indol-1-yl)ethanone derivatives | CBP Bromodomain | Not specified | Binding in acetyl-lysine pocket | nih.gov |

| 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine analogs | NADPH Oxidase 2 (NOX2) | 324Tyr, 339Pro | Hydrophobic interactions | mdpi.com |

| Thiophene derivatives (for comparison) | DNA gyrase B | LYS35, THR247, ASP166 | Hydrogen bond, hydrophobic, electrostatic | ajol.info |

By identifying the protein target and understanding the binding interactions, molecular docking studies can predict the mechanism of action of a compound at the molecular level. researchgate.net For 1-(1H-indol-1-yl)ethanone derivatives, docking studies have predicted their mechanism as COX-2 inhibitors, which aligns with their observed anti-inflammatory effects. researchgate.neteurekaselect.com This inhibition of COX-2 is a well-established mechanism for reducing inflammation and pain.

Similarly, the discovery of derivatives that inhibit the CBP/EP300 bromodomain suggests a mechanism of action relevant to cancer therapy. nih.gov These proteins are involved in regulating gene expression, and their inhibition can suppress the expression of oncogenes. nih.gov Specifically, an ester derivative (29h) was shown to suppress the mRNA expression of the androgen receptor (AR) and its target genes in prostate cancer cells, confirming the predicted mechanism. nih.gov

Structure-Activity Relationships (SAR) of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. nih.gov For indole-based compounds, SAR studies have provided critical insights for optimizing potency and selectivity.

In the development of CBP/EP300 inhibitors based on the 1-(1H-indol-1-yl)ethanone scaffold, systematic modifications led to the identification of compound 32h, which was twice as potent as a previously reported inhibitor, SGC-CBP30. nih.gov This optimization process highlights the importance of SAR in drug discovery.

Broader SAR studies on indole derivatives reveal key principles. For example, in a series of N-piperidinyl indoles targeting the nociceptin opioid receptor (NOP), the position of substitution on the indole ring was found to be critical. nih.gov Derivatives with substitution at the 2-position generally exhibited higher NOP binding affinities and acted as full agonists, whereas 3-substituted analogs were partial agonists. nih.gov The shape and linkage between indole rings have also been shown to significantly impact activity in other series of inhibitors. nih.gov These studies collectively demonstrate that subtle changes to the core scaffold and its substituents can profoundly influence the pharmacological profile of the resulting analogs.

Preclinical Pharmacological Evaluation

Following computational and in vitro studies, promising compounds are often advanced to preclinical evaluation in animal models to assess their efficacy and other important pharmacological properties.

Several derivatives of 1-(1H-indol-1-yl)ethanone have been evaluated for their in vivo efficacy. In studies focused on anti-inflammatory and analgesic properties, newly synthesized derivatives were tested, with one compound, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), emerging as the most potent agent in the series. researchgate.neteurekaselect.comconsensus.app

In the context of cancer, the ester derivative 29h, an analog of the potent CBP/EP300 inhibitor 32h, demonstrated significant growth inhibition in multiple prostate cancer cell lines, including LNCaP and 22Rv1. nih.gov Furthermore, this compound was shown to reduce the expression of prostate-specific antigen (PSA), a key biomarker for prostate cancer. nih.gov In a different therapeutic area, certain indolinone derivatives have been screened in vivo and shown to possess anticonvulsant activity. nih.gov

A significant drawback of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) is their potential to cause gastric ulceration. Therefore, assessing the ulcerogenic potential of new anti-inflammatory agents is a critical step in preclinical evaluation. For certain 1-(1H-indol-1-yl)ethanone derivatives with potent anti-inflammatory activity, the ulcerogenic index was determined. The most active derivatives, 17c and 17i, showed ulcer indexes of 0.82 and 0.89, respectively, which were comparable to the COX-2 selective inhibitor celecoxib (0.92). researchgate.net Another promising anti-inflammatory compound, 4f, exhibited a significantly lower ulcer index (7.3) compared to the traditional NSAID indomethacin (20.20). researchgate.net

| Compound | Ulcer Index | Reference |

|---|---|---|

| Derivative 17c | 0.82 | researchgate.net |

| Derivative 17i | 0.89 | researchgate.net |

| Derivative 4f | 7.30 | researchgate.net |

| Celecoxib (Reference) | 0.92 | researchgate.net |

| Indomethacin (Reference) | 20.20 | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

While established methods for synthesizing indoline (B122111) derivatives exist, future research will likely focus on creating more efficient, sustainable, and scalable synthetic routes. The development of novel methodologies is critical for producing 1-(Indolin-6-yl)ethanone and its derivatives in higher yields and with greater purity, which is essential for extensive biological screening and potential pharmaceutical development.

Key areas of development include:

Green Chemistry Approaches: The use of environmentally benign solvents, catalyst-free reaction conditions, and energy-efficient processes is a growing trend. researchgate.net Methodologies that reduce hazardous waste and byproducts will be a priority.

Domino and One-Pot Reactions: Designing multi-step reactions that occur in a single vessel without the need for isolating intermediates can significantly improve efficiency and reduce costs. researchgate.net Such strategies could streamline the synthesis of complex molecules derived from this compound.

Advanced Catalysis: The exploration of novel catalysts, including metal-based and organocatalysts, could lead to new C-H functionalization techniques, allowing for more direct and selective modifications of the indoline core. skku.edu

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. Adapting synthetic routes for this compound to flow chemistry could facilitate large-scale production for preclinical and clinical studies.

Recent optimized syntheses of complex molecules incorporating the indolin-6-yl moiety, such as NADPH Oxidase 2 (NOX2) inhibitors, demonstrate the feasibility of improving yields and reducing byproducts through refined multi-step cross-coupling processes. mdpi.comnih.gov These advanced methods serve as a blueprint for future synthetic strategies targeting derivatives of this compound.

Advanced Spectroscopic Characterization Techniques

Thorough characterization is fundamental to understanding the structure, purity, and behavior of this compound and its derivatives. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are routine, future research will benefit from the application of more advanced and specialized methods.

| Technique | Application in Future Research | Potential Insights |

| 2D-NMR Spectroscopy | Elucidation of complex derivative structures and stereochemistry. | Provides detailed connectivity and spatial relationships between atoms, crucial for confirming the structure of novel, complex derivatives. |

| X-ray Crystallography | Determination of the precise three-dimensional molecular structure. sci-hub.se | Offers unambiguous structural confirmation and insights into intermolecular interactions within a crystal lattice, which can inform drug design. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for formula confirmation and metabolite identification. researchgate.net | Enables confident identification of the parent compound and its metabolites in biological systems, which is vital for pharmacokinetic studies. |

| Chiroptical Spectroscopy | Characterization of chiral derivatives. | Techniques like Circular Dichroism (CD) are essential for determining the absolute configuration of enantiomerically pure compounds. |

These advanced techniques will provide a deeper understanding of the physicochemical properties of new compounds derived from this compound, which is essential for establishing structure-activity relationships (SAR).

Integration of Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. springernature.com These computational tools can significantly accelerate the design and optimization of novel drug candidates based on the this compound scaffold.

Future applications in this area include:

Predictive Modeling: Using ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles for synthesis. indexcopernicus.com

Virtual Screening: Employing computational docking and virtual screening of large compound libraries against specific biological targets to identify derivatives of this compound with high binding affinity. researchgate.netfrontiersin.org

Generative Models: Utilizing AI to design novel molecules de novo with desired properties. These models can explore a vast chemical space to propose innovative derivatives of the indoline core that may not be conceived through traditional medicinal chemistry approaches. springernature.com

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to understand the relationship between the chemical structure of this compound derivatives and their biological activity, thereby guiding the rational design of more potent compounds.

By leveraging these in silico techniques, researchers can reduce the time and cost associated with the early stages of drug discovery, focusing laboratory resources on the most promising candidates. indexcopernicus.com

Exploration of Additional Biological Activities and Therapeutic Areas

The indole (B1671886) and indoline scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. nih.govnih.gov While derivatives of the parent compound, 1-(1H-indol-1-yl)ethanone, have been investigated as anti-inflammatory and anticancer agents, the therapeutic potential of this compound derivatives is still largely untapped. nih.govresearchgate.neteurekaselect.com

Future research should focus on screening this compound and its derivatives against a broader range of biological targets. Based on the known activities of related structures, several therapeutic areas warrant investigation.

| Therapeutic Area | Rationale Based on Related Compounds | Potential Targets |

| Oncology | Indole and indanone derivatives exhibit significant antiproliferative properties against various cancer cell lines. nih.govmdpi.com 1-(1H-indol-1-yl)ethanone derivatives act as CBP/EP300 bromodomain inhibitors for prostate cancer. nih.gov | Kinases, Tubulin, Histone Deacetylases (HDACs), Bromodomains |

| Neurodegenerative Diseases | The indolin-6-yl moiety is a key component of potent NADPH Oxidase 2 (NOX2) inhibitors, which show promise in models of Alzheimer's disease by reducing oxidative stress. mdpi.comnih.gov | NOX2, Monoamine Oxidase (MAO), Glycogen Synthase Kinase 3 (GSK-3) |

| Inflammatory Diseases | Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. eurekaselect.comnih.gov | COX-1, COX-2, Pro-inflammatory Cytokines |

| Infectious Diseases | The indanone core is found in compounds with antimicrobial and antiviral activities. nih.gov | Bacterial and viral enzymes, biofilm formation pathways. nih.gov |

Systematic screening of a library of this compound derivatives against diverse biological targets could uncover novel lead compounds for a variety of untreated or undertreated diseases.

Collaborative and Interdisciplinary Research Opportunities

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is inherently complex and requires a multifaceted approach. The future development of this compound and its derivatives will depend heavily on fostering collaborative and interdisciplinary research.

Successful advancement will require synergy between experts from various fields:

Synthetic Organic Chemists to develop novel and efficient synthetic routes. researchgate.net

Computational Chemists to perform molecular modeling, virtual screening, and predictive analysis. indexcopernicus.comfrontiersin.org

Pharmacologists and Biologists to conduct in vitro and in vivo assays to determine efficacy and mechanism of action.

Spectroscopists and Crystallographers to provide detailed structural characterization of novel compounds. nih.gov

Toxicologists to evaluate the safety profiles of lead candidates.

Such interdisciplinary collaborations are essential for creating a comprehensive understanding of a compound's potential, overcoming the challenges inherent in drug development, and accelerating the translation of promising research findings from the bench to potential clinical applications.

Q & A

Q. What are the optimal synthetic routes for 1-(Indolin-6-yl)ethanone in academic research?

Methodological Answer: The Friedel-Crafts acylation is a primary method for synthesizing indole-derived ethanones. For this compound, indoline derivatives can be acylated using acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃). Key considerations include:

- Regioselectivity : The position of acylation (6th vs. 7th position) depends on substituent effects and reaction conditions. Use directing groups or blocking strategies to favor the 6th position.

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic reactivity.

- Workup : Neutralize excess Lewis acid with aqueous NaHCO₃ to prevent decomposition.

While focuses on the 7-yl isomer, analogous protocols apply to the 6-yl derivative with adjustments to directing groups .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and the acetyl group (singlet at δ 2.5–2.7 ppm for CH₃; carbonyl at δ 190–210 ppm in ¹³C).

- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹.

- Mass Spectrometry : Look for the molecular ion peak at m/z 161 (C₁₀H₁₁NO⁺) and fragmentation patterns (e.g., loss of CO).

and highlight standard spectral databases (e.g., NIST) for benchmarking .

Q. What are the key reactivity pathways of this compound under oxidative/reductive conditions?

Methodological Answer:

- Oxidation : The acetyl group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (vigorous conditions) or to a ketone derivative via selective oxidizing agents (e.g., PCC).

- Reduction : NaBH₄ reduces the carbonyl to a secondary alcohol, while LiAlH₄ may further reduce the indoline ring.

- Substitution : Electrophilic substitution (e.g., nitration) occurs at the activated positions of the indoline ring. Use HNO₃/H₂SO₄ at 0–5°C to control regioselectivity.

details analogous reactions for 1-(Indolin-7-yl)ethanone .

Q. What biological activity screening strategies are applicable to this compound?

Methodological Answer:

- In vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative bacteria.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Molecular Targets : Prioritize kinases or GPCRs based on indoline derivatives' known bioactivity.

demonstrates docking studies for related ethanones, which can guide target selection .

Q. How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- LogP/Hydrophobicity : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients.

- ADMET Profiling : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and CYP450 interactions.

- Docking Simulations : AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., with antimicrobial targets).

validates this approach for ethanone derivatives .

Advanced Research Questions

Q. How can structural analogs of this compound inform SAR studies?

Methodological Answer:

- Analog Design : Introduce substituents (e.g., halogens, methoxy groups) at the 4th or 5th positions to modulate electronic effects.

- Activity Cliffs : Compare with 1-(Indolin-7-yl)ethanone () to assess positional isomer impacts on bioactivity .

- Data Integration : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ) with biological endpoints.

Q. How to resolve contradictions in reported spectral data for indoline-based ethanones?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., Gaussian DFT calculations).

- Isotopic Labeling : Use ¹³C-labeled acetyl groups to confirm carbonyl assignments.

- Crystallography : Obtain X-ray structures to unambiguously confirm regiochemistry.

exemplifies structural elucidation via NMR and crystallography for related compounds .

Q. What strategies optimize regioselectivity in Friedel-Crafts acylation for 6-yl derivatives?

Methodological Answer:

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (6-yl), while higher temperatures (80°C) may shift to 7-yl.

- Protecting Groups : Temporarily block the 7th position with a sulfonic acid group before acylation.

- Catalyst Screening : Test Brønsted acids (e.g., H₃PO₄) for improved selectivity.

and provide industrial and academic synthesis insights .

Q. How to assess the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.

- Metabolite ID : Use HRMS (High-Resolution MS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.

’s ADMET framework is adaptable .

Q. What degradation pathways dominate under environmental or storage conditions?

Methodological Answer:

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor by HPLC for byproducts.

- Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C to simulate gastric/intestinal conditions.

- Oxidative Stress : Use H₂O₂ or Fenton’s reagent to mimic radical-mediated degradation.

’s reactivity data informs degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.